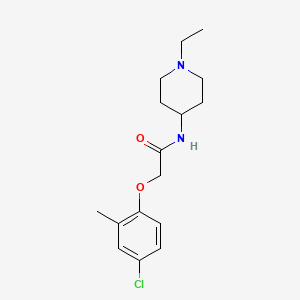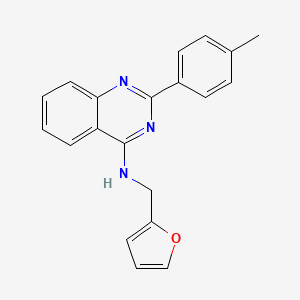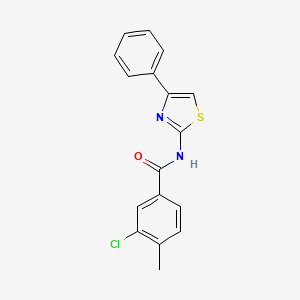![molecular formula C17H15NO4 B5800582 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5800582.png)
4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid, also known as BPOB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a synthetic derivative of the natural amino acid tryptophan and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately, cell death. Additionally, 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid in lab experiments is its high purity and stability. Additionally, 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid. One area of interest is in the development of 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid and its potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
In conclusion, 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid is a promising compound with potential applications in various scientific research fields. Its anti-cancer properties, anti-inflammatory and anti-oxidant effects, and potential use in the treatment of diabetes make it a compound of interest for further study. With continued research and development, 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid and its derivatives may prove to be valuable tools in the fight against disease.
Métodos De Síntesis
The synthesis of 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid involves the reaction of tryptophan with benzoyl chloride and acetic anhydride. The resulting compound is then further reacted with ethyl acetoacetate to obtain 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid. This method has been optimized to produce high yields of 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid with high purity.
Aplicaciones Científicas De Investigación
4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. Additionally, 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
4-(3-benzoylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-15(9-10-16(20)21)18-14-8-4-7-13(11-14)17(22)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYMLIJETFVGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(3-Benzoylphenyl)amino]-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5800500.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5800524.png)
![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5800539.png)
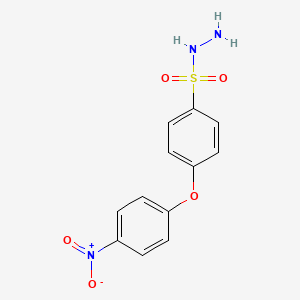

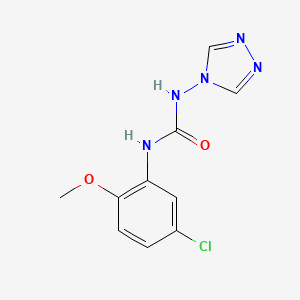
![3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5800573.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5800583.png)
![1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5800590.png)
![4-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5800593.png)
